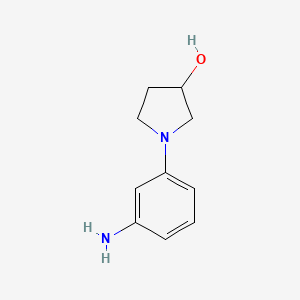
1-Methyl-4-sulfopyridin-1-ium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-sulfopyridin-1-ium hydroxide is a chemical compound with the molecular formula C6H7NO3S. It is known for its role as an impurity in Vonoprazan, a potassium-competitive acid blocker used in the treatment of gastroduodenal ulcers and reflux esophagitis. This compound is characterized by its sulfonate group attached to the pyridine ring, making it a unique pyridinium salt.
Preparation Methods
The synthesis of 1-Methyl-4-sulfopyridin-1-ium hydroxide typically involves the reaction of pyridine with methylating agents followed by sulfonation. One common method includes:
Methylation: Pyridine is treated with a methylating agent such as methyl iodide or dimethyl sulfate to form 1-methylpyridinium iodide.
Sulfonation: The methylated pyridine is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-sulfopyridin-1-ium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-sulfopyridin-1-ium hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other pyridinium salts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an impurity in Vonoprazan, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-sulfopyridin-1-ium hydroxide involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-4-sulfopyridin-1-ium hydroxide can be compared with other pyridinium salts such as:
1-Methylpyridinium chloride: Similar in structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride: Contains a carboxyl group instead of a methyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its sulfonate group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C6H9NO4S |
|---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-sulfonic acid;hydroxide |
InChI |
InChI=1S/C6H7NO3S.H2O/c1-7-4-2-6(3-5-7)11(8,9)10;/h2-5H,1H3;1H2 |
InChI Key |
XFUVBPAABXOEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)S(=O)(=O)O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11744577.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744581.png)

![3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11744600.png)
![1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744603.png)

![N-[(3,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744613.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11744614.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744629.png)



![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744643.png)
